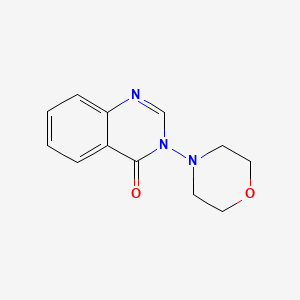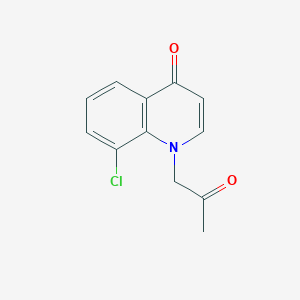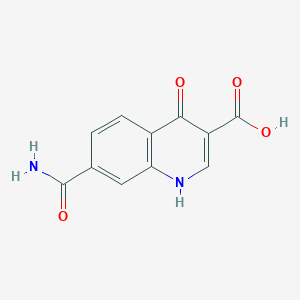
3-(Morpholin-4-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholinoquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazoline core structure with a morpholine ring attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and morpholine.
Cyclization: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4(3H)-one.
Substitution: The quinazolin-4(3H)-one is then reacted with morpholine under suitable conditions to yield 3-Morpholinoquinazolin-4(3H)-one.
Industrial Production Methods
In an industrial setting, the production of 3-Morpholinoquinazolin-4(3H)-one may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline compounds with diverse substituents.
Aplicaciones Científicas De Investigación
3-Morpholinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the morpholine ring.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.
Uniqueness
3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
88614-47-5 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |
Clave InChI |
YRBIFFGPLWCBPV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)





